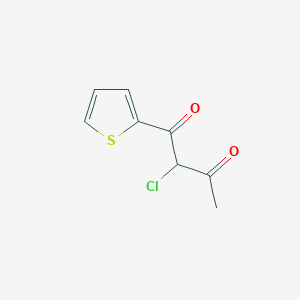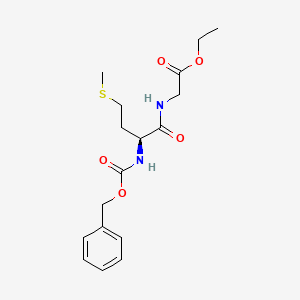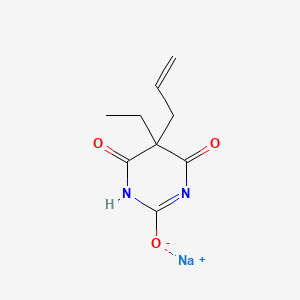![molecular formula C6H14N2O3 B13806665 (2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid: is an organic compound that belongs to the class of amino acids. It contains an amino group, a hydroxyl group, and a carboxyl group, making it a versatile molecule in various chemical reactions and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the amino and hydroxyl groups. One common method involves the use of amino alcohols and carboxylic acids under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The process may also include purification steps such as crystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acids or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: In biological research, it serves as a model compound to study enzyme-substrate interactions and protein folding mechanisms.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, facilitating various biochemical reactions and pathways.
Comparación Con Compuestos Similares
- (2S)-2-[(2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid
- (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid
Uniqueness: The presence of both amino and hydroxyl groups in (2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid makes it unique in its reactivity and versatility. It can participate in a wide range of chemical reactions and has diverse applications in various fields.
Propiedades
Fórmula molecular |
C6H14N2O3 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid |
InChI |
InChI=1S/C6H14N2O3/c1-4(6(10)11)8-3-5(9)2-7/h4-5,8-9H,2-3,7H2,1H3,(H,10,11)/t4-,5?/m0/s1 |
Clave InChI |
MEMLAZUOYHYCPF-ROLXFIACSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NCC(CN)O |
SMILES canónico |
CC(C(=O)O)NCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)



![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)


![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)

![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)

![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)


